[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant importance in various fields of research, notably in medicinal chemistry. This compound possesses a complex structure that facilitates its interaction with biological systems, making it an interesting target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester generally involves several key steps:
Formation of the piperidine derivative: : This is typically achieved through the reaction of cyclopropylamine with a suitable piperidine precursor.
Amidation reaction: : The piperidine derivative is then reacted with an activated ester of [1-((S)-2-Amino-propionyl)], forming the intermediate product.
Carbamate formation: : The final step involves the reaction of the intermediate with tert-butyl chloroformate under mild basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves scaling up these synthetic routes, optimizing reaction conditions to enhance yield and purity. Automation and continuous flow chemistry techniques can be employed to streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction can yield different amine derivatives, depending on the specific conditions employed.
Substitution: : Nucleophilic substitution reactions can occur, introducing different functional groups into the molecule.
Oxidation: : Common reagents include hydrogen peroxide, KMnO4, and other oxidizing agents.
Reduction: : Reagents such as LiAlH4 or NaBH4 can be used under controlled conditions.
Substitution: : Halogenating agents and nucleophiles are typically used in these reactions.
Major Products: The major products formed depend on the type of reaction and the conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester serves as a valuable building block for the synthesis of more complex molecules, aiding in the exploration of new reaction mechanisms and synthetic pathways.
Biology: Biologically, this compound is used in studying enzyme-substrate interactions, receptor binding studies, and as a model compound in the development of enzyme inhibitors.
Medicine: Medicinally, it is researched for its potential therapeutic effects, including its role as a potential drug candidate for various diseases, owing to its ability to interact with biological targets.
Industry: In industry, it is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and thereby modulating biological pathways. This interaction can inhibit or activate the target, leading to various physiological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester stands out due to its unique cyclopropyl group, which imparts distinct chemical properties and enhances its binding affinity to certain biological targets. Similar compounds include:
N-Boc-4-piperidone
Cyclopropylamine derivatives
N-phenylpiperidin-4-amine
These comparisons highlight the compound's distinctive features and potential advantages in various applications.
That's the rundown on this compound. Intriguing, right?
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-7-13(8-10-18)19(12-5-6-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVZTYYXOTFTD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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